2-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Overview
Description
2-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group, a keto group, and an acetic acid moiety attached to the indole ring.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Agriculture: Used in the development of agrochemicals such as herbicides and pesticides.
Materials Science: Incorporated into polymers and materials with specific properties.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This property allows them to interact with various targets in the body.
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
It’s known that indole derivatives have diverse biological activities . For example, some indole derivatives have been found to show notable cytotoxicity toward human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from various starting materials such as aniline or phenylhydrazine.
Chlorination: The indole core is chlorinated at the 5-position using reagents like thionyl chloride or phosphorus pentachloride.
Oxidation: The 2-position of the indole ring is oxidized to introduce the keto group. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Acetylation: The final step involves the introduction of the acetic acid moiety at the 3-position of the indole ring. This can be done using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chloro group can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Ammonia, thiols, alkyl halides.
Major Products
Oxidation Products: Carboxylic acids, quinones.
Reduction Products: Alcohols, amines.
Substitution Products: Amino derivatives, thio derivatives, alkylated compounds.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
5-chloroindole-3-acetic acid: A closely related compound with similar structural features.
2-oxoindole-3-acetic acid: Another derivative with a keto group at the 2-position.
Uniqueness
2-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is unique due to the specific combination of functional groups (chloro, keto, and acetic acid) attached to the indole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(5-chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c11-5-1-2-8-6(3-5)7(4-9(13)14)10(15)12-8/h1-3,7H,4H2,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRLPVUNGCRWTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(C(=O)N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001227534 | |
Record name | 5-Chloro-2,3-dihydro-2-oxo-1H-indole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001227534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228552-97-3 | |
Record name | 5-Chloro-2,3-dihydro-2-oxo-1H-indole-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228552-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2,3-dihydro-2-oxo-1H-indole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001227534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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